molecular formula C21H18N2O2S B2526951 (E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline CAS No. 2035001-70-6

(E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline

Cat. No.: B2526951
CAS No.: 2035001-70-6
M. Wt: 362.45
InChI Key: CSTURLRDHUZNHB-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

GPR119 Agonists for Anti-diabetic Agents

A structurally novel GPR119 agonist with a 5-(methylsulfonyl)indoline motif was identified as an early lead compound for anti-diabetic agents. Structural modifications to this motif, including the installation of a carbonyl group and a methyl group, significantly enhanced agonistic activity. This research led to the discovery of potent indoline-based GPR119 agonists that effectively lowered plasma glucose levels in rat models, suggesting potential applications in diabetes management (Sato et al., 2014).

5-Lipoxygenase-activating Protein Inhibitors

Research on the development of 5-lipoxygenase-activating protein inhibitors led to the creation of potent and selective compounds with excellent in vitro and in vivo inhibition of leukotriene synthesis. These compounds, which include indoline derivatives, have shown efficacy in models of allergen-induced asthma, indicating their potential in treating inflammatory diseases (Hutchinson et al., 2009).

Antimicrobial Activities

Indoline derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation against various microbial strains highlighted the antimicrobial potential of these compounds, contributing to the search for new antimicrobial agents (Bayrak et al., 2009).

5-HT6 Receptor Ligands

The synthesis and pharmacological evaluation of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives demonstrated potent binding affinity and activity at the 5-HT(6) receptor, a target of interest for cognitive enhancement and the treatment of neurological disorders. These findings underscore the therapeutic potential of indoline derivatives in the field of neuropharmacology (Nirogi et al., 2011).

Dye-Sensitized Solar Cells

Indoline dyes, specifically metal-free organic dyes with a novel type of indoline structure, have been reported to achieve high efficiencies in dye-sensitized solar cells (DSSCs). The optimization of these dyes led to solar energy to current conversion efficiencies comparable to those of conventional metal-based dyes, highlighting the potential of indoline derivatives in renewable energy technologies (Horiuchi et al., 2004).

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-5-pyridin-4-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-26(25,15-11-17-4-2-1-3-5-17)23-14-10-20-16-19(6-7-21(20)23)18-8-12-22-13-9-18/h1-9,11-13,15-16H,10,14H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTURLRDHUZNHB-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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